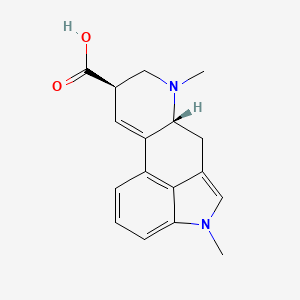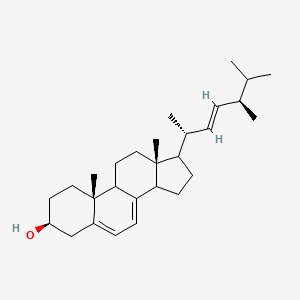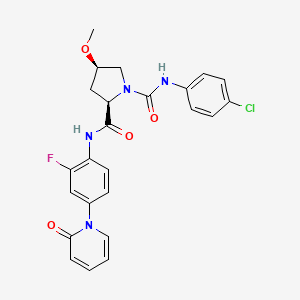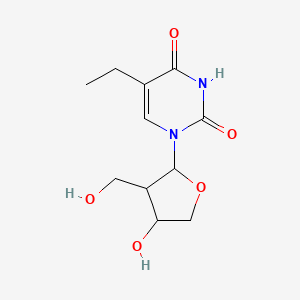
Edoxudine
Overview
Description
Edoxudine, also known as 5-ethyl-2’-deoxyuridine, is an antiviral drug that is an analog of thymidine, a nucleoside. It has shown effectiveness against herpes simplex virus types 1 and 2. This compound was first recognized for its antiviral activity in 1967 and was later developed by McNeil Pharmaceutical. It was approved by Health Canada in 1992 but was discontinued from the market in 1998 .
Mechanism of Action
Target of Action
Edoxudine is a deoxythymidine analog with activity against the herpes simplex virus . It is a potent and selective inhibitor of herpes simplex virus type 1 and 2 . The primary targets of this compound are the herpes simplex viruses, which cause infections that can lead to significant morbidity .
Mode of Action
This compound inhibits the replication of herpes simplex virus type 1 and 2 . For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5’-monophosphate derivative . Once phosphorylated, this compound is more highly incorporated into viral DNA than cellular DNA .
Biochemical Pathways
This compound interferes with the biochemical pathways of the herpes simplex virus. It is incorporated into the viral DNA, disrupting its replication process
Pharmacokinetics
It is known that this compound is a deoxythymidine analog, suggesting that it may share similar adme properties with other deoxythymidine analogs .
Result of Action
The result of this compound’s action is the inhibition of herpes simplex virus replication . By incorporating itself into the viral DNA, this compound disrupts the replication process, leading to a decrease in the production of new virus particles .
Biochemical Analysis
Biochemical Properties
Edoxudine interacts with the viral thymidine kinase, an enzyme crucial for the replication of the herpes simplex virus . The action of this enzyme is required to phosphorylate this compound, forming the 5’-monophosphate derivative . This interaction is vital for the antiviral activity of this compound .
Cellular Effects
This compound exerts its effects on cells infected with the herpes simplex virus. At antivirally active doses, this compound is phosphorylated to a much greater extent by virus-infected cells compared to non-infected cells . Once phosphorylated, this compound is more highly incorporated into viral DNA than cellular DNA .
Molecular Mechanism
This compound acts as a potent inhibitor of the replication of herpes simplex virus type 1 and 2 . The activation of this compound requires the action of viral thymidine kinase to phosphorylate this molecule, forming the 5’-monophosphate derivative . This process is crucial for the antiviral activity of this compound .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and selective inhibitor of herpes simplex virus, suggesting that its effects may be observed shortly after administration .
Dosage Effects in Animal Models
It is known that this compound has been used in preclinical trials on mice .
Metabolic Pathways
This compound undergoes biotransformation marked by a cleavage of the glycoside bond . This metabolic process is crucial for the activation and function of this compound .
Transport and Distribution
It is known that this compound is a small molecule, suggesting that it may be able to diffuse across cell membranes .
Subcellular Localization
Given its role as an antiviral agent, it is likely that this compound localizes to the nucleus where it can incorporate into viral DNA .
Preparation Methods
Edoxudine is synthesized through a series of chemical reactions involving thymidine as the starting material. The synthetic route typically involves the ethylation of thymidine to produce 5-ethyl-2’-deoxyuridine. The reaction conditions include the use of ethylating agents and appropriate solvents under controlled temperature and pressure . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Edoxudine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Edoxudine has been extensively studied for its antiviral properties, particularly against herpes simplex virus. It is used in the form of a topical antiviral ointment for the treatment of herpetic keratitis and dermal herpes simplex virus infections . Additionally, recent research has explored its potential as a modulator of 5-fluorouracil (5-FU), enhancing the therapeutic index of 5-FU by reducing its catabolism and prolonging its plasma and intratumoral concentrations . This compound has also shown promise in weakening the protective surface of antibiotic-resistant bacteria, making them easier to eliminate by immune cells .
Comparison with Similar Compounds
Edoxudine is similar to other nucleoside analogs such as idoxuridine and trifluridine. These compounds also act as antiviral agents by inhibiting viral DNA synthesis. this compound is unique in its specific structure, which includes an ethyl group at the 5-position of the uracil ring. This structural difference contributes to its distinct antiviral activity and pharmacokinetic properties .
Similar Compounds
- Idoxuridine
- Trifluridine
- Acyclovir
- Foscarnet
This compound’s uniqueness lies in its specific molecular structure and its ability to act as a modulator for other therapeutic agents, enhancing their efficacy and reducing side effects .
Properties
IUPAC Name |
5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACKNLSZYYIACO-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045890 | |
| Record name | Edoxudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |
| Record name | SID855823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Edoxudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA. | |
| Record name | Edoxudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15176-29-1 | |
| Record name | Edoxudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxudine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edoxudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Edoxudine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDOXUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



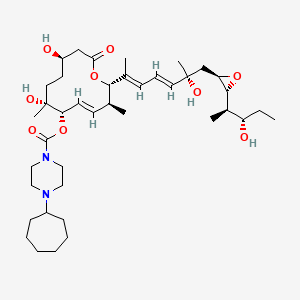
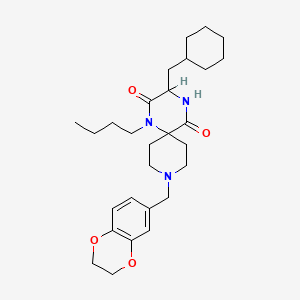
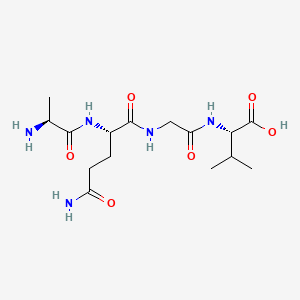
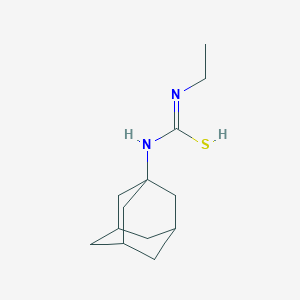
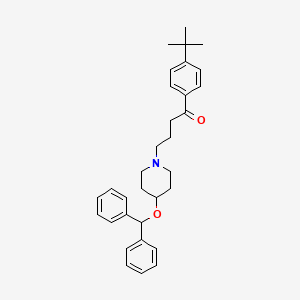


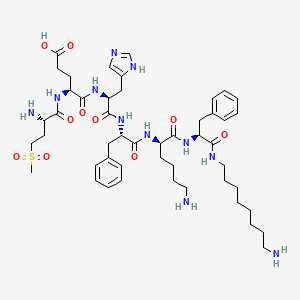
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
